Product packaging for (2-Isocyanatopropyl)benzene(Cat. No.:CAS No. 65535-55-9)

(2-Isocyanatopropyl)benzene

Cat. No.: B3385689
CAS No.: 65535-55-9
M. Wt: 161.2 g/mol
InChI Key: JWGFMJHWOOMGMK-UHFFFAOYSA-N
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Description

Overview of Isocyanates in Organic Synthesis and Materials Science

The isocyanate group, with the formula -N=C=O, is a highly reactive functional group in organic chemistry. wikipedia.org This reactivity stems from the electrophilic nature of the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org Isocyanates are not found in nature and are synthesized for industrial and laboratory use, most commonly through the phosgenation of primary amines. wikipedia.orgtripod.com Alternative, safer methods are also being explored to avoid the use of hazardous phosgene (B1210022). organic-chemistry.org

In organic synthesis, isocyanates serve as versatile building blocks. Their reactions with alcohols to form urethanes (carbamates), with amines to form ureas, and with water to form an amine and carbon dioxide are fundamental transformations. wikipedia.orgtripod.com These reactions are pivotal in the construction of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The development of chiral isocyanates has been particularly valuable in asymmetric synthesis, enabling the creation of enantiomerically pure compounds. chemimpex.comingentaconnect.com

The field of materials science is heavily reliant on isocyanate chemistry, particularly for the production of polyurethanes. wikipedia.orgacs.org Polyurethanes are a diverse class of polymers formed from the reaction of diisocyanates or polyisocyanates with polyols. wikipedia.orgacs.org The properties of the resulting polymer, ranging from flexible foams to rigid plastics, can be tailored by modifying the structure of the isocyanate and polyol monomers. acs.org This versatility has led to the widespread use of polyurethanes in coatings, adhesives, sealants, and elastomers. chemimpex.comchemimpex.com

Specific Considerations for Phenyl-Substituted Alkyl Isocyanates

The reactivity of an isocyanate is significantly influenced by the nature of its substituent. Aromatic isocyanates, where the -NCO group is directly attached to an aromatic ring, are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the ring. tripod.comscispace.com Phenyl-substituted alkyl isocyanates, such as (2-Isocyanatopropyl)benzene, represent an intermediate class where the isocyanate group is attached to an alkyl chain which, in turn, is bonded to a phenyl ring.

In these systems, the phenyl group can still exert an electronic influence, though it is attenuated by the intervening alkyl chain. Compared to their purely aliphatic counterparts, the presence of the phenyl ring can affect the reactivity of the isocyanate group. researchgate.net Furthermore, the substitution pattern on both the alkyl chain and the phenyl ring introduces steric factors that can modulate reactivity. For instance, isocyanates with bulky substituents near the -NCO group may exhibit reduced reaction rates with nucleophiles. poliuretanos.netresearchgate.netkuleuven.be

A significant area of interest for phenyl-substituted alkyl isocyanates is in the field of chiral chemistry. Compounds like α-methylbenzyl isocyanate, a structural analog of this compound, exist as enantiomers and are widely used as chiral derivatizing agents to determine the enantiomeric purity of other chiral molecules. researchgate.net They are also employed as building blocks in the asymmetric synthesis of pharmaceuticals and other biologically active compounds. chemimpex.comchemimpex.com

Rationale for Academic Research on this compound

While extensive literature exists on isocyanates in general, dedicated academic research specifically on this compound is not widely published. However, the rationale for its investigation can be inferred from studies on structurally related compounds and its potential applications.

The primary interest in this compound likely stems from its potential as a monomer in polymer chemistry and as an intermediate in organic synthesis. Its structural isomer, m-dithis compound (also known as TMXDI), is a commercially available diisocyanate used in the production of polyurethanes with specific properties. researchgate.netrug.nlgoogle.com Research on polyurethane dispersions derived from TMXDI highlights the influence of this isocyanate's structure on the final polymer properties. researchgate.netrug.nl By extension, this compound could be studied as a monofunctional analogue to understand the fundamental reactivity of this type of secondary isocyanate and to prepare specific end-capped polymers or model compounds.

Furthermore, the presence of a chiral center at the second carbon of the propyl chain in this compound suggests its potential use in stereoselective synthesis. Similar to α-methylbenzyl isocyanate, its enantiomerically pure forms could serve as valuable chiral synthons or derivatizing agents. researchgate.net The synthesis and reactions of such chiral phenyl-substituted alkyl isocyanates are of academic interest for developing new synthetic methodologies and for creating novel, complex molecular architectures. nih.govacs.org

The study of its reactivity, including kinetic studies of its reactions with various nucleophiles, would contribute to a deeper understanding of the electronic and steric effects imparted by the phenylpropyl substituent on the isocyanate group. researchgate.netrsc.org This knowledge is crucial for designing and controlling polymerization processes and other chemical transformations involving this class of compounds.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NO nih.gov
Molecular Weight 161.20 g/mol nih.gov
CAS Number 65535-55-9 sigmaaldrich.com
IUPAC Name 2-isocyanatopropylbenzene nih.gov
SMILES CC(CC1=CC=CC=C1)N=C=O nih.gov
InChIKey JWGFMJHWOOMGMK-UHFFFAOYSA-N sigmaaldrich.com

Computed Properties of this compound

DescriptorValueSource
XLogP3 3.4 nih.gov
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 161.084063974 Da nih.gov
Monoisotopic Mass 161.084063974 Da nih.gov
Topological Polar Surface Area 29.4 Ų nih.gov
Heavy Atom Count 12
Formal Charge 0
Complexity 167 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B3385689 (2-Isocyanatopropyl)benzene CAS No. 65535-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isocyanatopropylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGFMJHWOOMGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65535-55-9
Record name (2-isocyanatopropyl)benzene
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Synthetic Methodologies for 2 Isocyanatopropyl Benzene

Established and Emerging Synthetic Routes to Alkyl Aryl Isocyanates

Established Routes:

The most common methods for synthesizing isocyanates involve the rearrangement of a derivative of a carboxylic acid. These include the Curtius, Hofmann, and Lossen rearrangements, which are versatile and have been widely used in organic synthesis.

The Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. The acyl azide precursor is typically prepared from a carboxylic acid. The isocyanate can then be isolated or reacted in situ with various nucleophiles. The Curtius rearrangement is known for its mild reaction conditions and tolerance of a wide range of functional groups.

The Hofmann Rearrangement: In this reaction, a primary amide is treated with a halogen (typically bromine) and a strong base to form an isocyanate with one fewer carbon atom. The reaction proceeds through an N-haloamide intermediate, which rearranges to the isocyanate. The isocyanate is often not isolated but is hydrolyzed to a primary amine or trapped with an alcohol to form a carbamate (B1207046).

The Lossen Rearrangement: This rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. The reaction is typically carried out by treating an O-acyl, O-sulfonyl, or O-phosphoryl derivative of a hydroxamic acid with a base. The Lossen rearrangement offers the advantage of proceeding under mild conditions.

Emerging Routes:

Concerns over the use of hazardous reagents, such as phosgene (B1210022) (which is used in the industrial production of many isocyanates from amines), have driven the development of phosgene-free synthetic routes.

Reductive Carbonylation of Nitroaromatics: This method involves the reaction of a nitro compound with carbon monoxide in the presence of a catalyst to form an isocyanate. This approach is attractive as it avoids the use of phosgene and starts from readily available nitro compounds.

Oxidative Carbonylation of Amines: Primary amines can be converted to isocyanates through oxidative carbonylation, which involves reacting the amine with carbon monoxide and an oxidizing agent.

Thermal Decomposition of Carbamates: Carbamates, which can be synthesized from amines and alcohols without using phosgene, can be thermally decomposed to produce isocyanates. This method is a key part of several non-phosgene routes to isocyanates.

Table 1: Comparison of Established and Emerging Synthetic Routes for Alkyl Aryl Isocyanates

Synthetic Route Starting Material Key Reagents Advantages Disadvantages
Curtius Rearrangement Carboxylic Acid Acyl azide Mild conditions, high functional group tolerance Use of potentially explosive azides
Hofmann Rearrangement Primary Amide Halogen, Base Readily available starting materials Stoichiometric use of halogen and base, potential for side reactions
Lossen Rearrangement Hydroxamic Acid Activating agent, Base Mild conditions Requires preparation of hydroxamic acid derivatives
Reductive Carbonylation Nitro Compound Carbon Monoxide, Catalyst Phosgene-free Requires high pressure and temperature, catalyst development is ongoing
Thermal Decomposition of Carbamates Carbamate Heat, Catalyst Phosgene-free High temperatures required for decomposition, potential for side reactions

Precursor Design and Chemical Transformations to the Isocyanate Functionality

The synthesis of (2-Isocyanatopropyl)benzene requires a precursor molecule that contains the 2-propylbenzene skeleton and a functional group that can be efficiently converted into an isocyanate. The choice of precursor is dictated by the chosen synthetic route.

For the Curtius rearrangement , the precursor would be 3-phenylbutanoic acid. This carboxylic acid can be converted to the corresponding acyl chloride, which is then reacted with an azide salt (e.g., sodium azide) to form the acyl azide. Thermal or photochemical treatment of the acyl azide leads to the rearrangement to this compound.

For the Hofmann rearrangement , the precursor is 3-phenylbutanamide. This primary amide can be synthesized from 3-phenylbutanoic acid by conversion to the acyl chloride followed by reaction with ammonia. Treatment of the amide with bromine and a strong base will then yield the target isocyanate.

For the Lossen rearrangement , the precursor would be a derivative of 3-phenylbutanehydroxamic acid. This can be prepared from the corresponding ester of 3-phenylbutanoic acid and hydroxylamine. Activation of the hydroxamic acid followed by base-induced rearrangement provides this compound.

For phosgene-free routes , the precursor would typically be 2-phenylpropylamine. In the industrial setting, amines are the common starting points for isocyanate synthesis via phosgenation. In emerging phosgene-free methods, this amine could be subjected to oxidative carbonylation or converted to a carbamate which is then thermally decomposed.

Table 2: Precursor Design for the Synthesis of this compound

Synthetic Route Precursor Molecule Chemical Transformation to Isocyanate
Curtius Rearrangement 3-Phenylbutanoic acid Carboxylic acid → Acyl azide → Isocyanate
Hofmann Rearrangement 3-Phenylbutanamide Primary amide → N-bromoamide → Isocyanate
Lossen Rearrangement 3-Phenylbutanehydroxamic acid derivative Hydroxamic acid derivative → Isocyanate
Phosgene-Free Routes 2-Phenylpropylamine Amine → Carbamate → Isocyanate (via thermal decomposition)

Optimization of Reaction Conditions for Enhanced Selectivity and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often adjusted include temperature, reaction time, solvent, and the nature of the catalyst or reagents.

In the Curtius rearrangement , the thermal decomposition of the acyl azide is a critical step. The temperature must be carefully controlled to ensure efficient rearrangement without promoting unwanted side reactions. The choice of solvent can also influence the outcome; inert solvents are typically used to avoid reaction with the highly reactive isocyanate product.

For the Hofmann rearrangement , the concentration of the base and the reaction temperature are important variables. The use of an excess of base can lead to the hydrolysis of the isocyanate to the corresponding amine. To isolate the isocyanate, the reaction can be performed under anhydrous conditions.

In phosgene-free methods , such as the thermal decomposition of carbamates, the development of effective catalysts is a major area of research. Catalysts can lower the required decomposition temperature, which can improve the energy efficiency of the process and reduce the formation of byproducts. The pressure of carbon monoxide in reductive carbonylation reactions is another critical parameter that affects the rate and selectivity of the reaction.

Table 3: Optimization of Reaction Conditions for Isocyanate Synthesis

Synthetic Route Key Parameter Effect on Selectivity and Yield
Curtius Rearrangement Temperature Controls the rate of rearrangement and minimizes side reactions.
Solvent Inert solvents prevent reaction with the isocyanate product.
Hofmann Rearrangement Base Concentration Affects the rate of rearrangement and can lead to hydrolysis of the isocyanate.
Water Content Anhydrous conditions favor the isolation of the isocyanate.
Thermal Decomposition of Carbamates Catalyst Lowers the decomposition temperature, improving energy efficiency and reducing byproducts.
Temperature Higher temperatures favor decomposition but can lead to side reactions.

Green Chemistry Approaches in Isocyanate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isocyanates to address the environmental and safety concerns associated with traditional methods, particularly the use of phosgene.

A primary focus of green chemistry in this area is the development of phosgene-free routes . As discussed, methods such as the reductive carbonylation of nitro compounds and the thermal decomposition of carbamates are being actively researched as safer alternatives to phosgenation. Another approach involves the use of dimethyl carbonate as a less hazardous carbonylating agent.

The use of bio-based feedstocks is another important aspect of green isocyanate synthesis. While not directly applicable to the synthesis of this compound from petroleum-derived precursors, the broader trend is to develop isocyanates from renewable resources.

Catalysis plays a central role in green isocyanate synthesis. The development of efficient and recyclable catalysts for phosgene-free routes can significantly improve the atom economy and reduce waste generation. For instance, heterogeneous catalysts are being explored to simplify product purification and catalyst recovery.

Furthermore, the Curtius rearrangement itself can be considered a relatively "green" method as its primary byproduct is nitrogen gas, which is innocuous. However, the use of azides raises safety concerns that need to be carefully managed.

Stereochemistry and Asymmetric Synthesis Involving 2 Isocyanatopropyl Benzene

Chiral Nature of the 2-Isocyanatopropyl Moiety

The chemical structure of (2-Isocyanatopropyl)benzene, C₁₀H₁₁NO, inherently possesses a chiral center. nih.govuni.lu The chirality arises from the carbon atom at the second position of the propyl chain. This specific carbon, known as a stereocenter, is bonded to four different substituent groups: a methyl group (-CH₃), a benzyl (B1604629) group (-CH₂C₆H₅), a hydrogen atom (-H), and an isocyanate group (-N=C=O). nih.gov

The presence of this single stereocenter means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-(2-Isocyanatopropyl)benzene and (S)-(2-Isocyanatopropyl)benzene. These enantiomers exhibit identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral molecules. The ability to selectively synthesize one enantiomer over the other is a key goal of asymmetric synthesis.

PropertyDescriptionReference
Molecular FormulaC₁₀H₁₁NO nih.gov
Chiral CenterCarbon-2 of the propyl group nih.gov
Substituents on Stereocenter1. Methyl (-CH₃) 2. Benzyl (-CH₂C₆H₅) 3. Hydrogen (-H) 4. Isocyanate (-N=C=O) nih.gov
StereoisomersExists as a pair of enantiomers: (R) and (S) lumenlearning.com

Enantioselective Synthesis of this compound

The enantioselective synthesis of chiral isocyanates like this compound is crucial for their application in stereocontrolled reactions. While specific methods for this exact molecule are not extensively documented, general strategies for preparing enantiomerically pure isocyanates can be applied.

A common and effective method begins with a corresponding enantiomerically pure primary amine. typeset.io For this compound, this would involve the synthesis of enantiopure 2-amino-1-phenylpropane. This chiral amine can then be converted to the isocyanate. Standard methods for this conversion include:

Phosgenation: Reaction of the chiral amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene or triphosgene. This is a widely used industrial method but involves highly toxic reagents.

Curtius Rearrangement: This classical method involves the thermal or photochemical rearrangement of a chiral acyl azide (B81097), which can be prepared from a corresponding carboxylic acid derivative.

Lossen Rearrangement: Involves the rearrangement of a hydroxamic acid derivative.

Another approach is the stereospecific synthesis from a chiral secondary alcohol via a two-step protocol involving conversion to a diphenylphosphinite followed by a stereospecific substitution with inversion of configuration. typeset.io The development of catalytic asymmetric methods, such as the rhodium-catalyzed cycloaddition of alkenyl isocyanates with terminal alkynes, also provides a pathway to complex chiral lactams and vinylogous amides, demonstrating advanced strategies for creating chiral nitrogen-containing structures. nih.gov

Application in Asymmetric Catalysis and Chiral Induction

Chiral isocyanates are highly valuable reagents in asymmetric synthesis, primarily for their ability to form chiral derivatives that can act as catalysts, ligands, or chiral auxiliaries. nih.govsigmaaldrich.com

Formation of Chiral Urea (B33335) Catalysts: this compound can react with various amines to form chiral ureas. These chiral ureas are prominent in organocatalysis, capable of activating substrates through hydrogen bonding. nih.govrsc.org For example, chiral bis(thio)urea derivatives are effective catalysts in asymmetric Morita-Baylis-Hillman reactions. mdpi.com A study demonstrated the synthesis of a chiral urea by reacting (S)-(1-isocyanatopropyl)benzene with an amine, which was then used as a precatalyst in an enantioselective dearomatizing cyclization. hud.ac.uk This highlights the potential for this compound to be a precursor for novel chiral urea catalysts. digitellinc.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct a subsequent reaction to occur with high stereoselectivity. sigmaaldrich.comtcichemicals.com The isocyanate group allows this compound to be attached to a substrate, for instance by reacting with an alcohol or amine group. The inherent chirality of the isocyanate would then influence subsequent transformations on the substrate. After the desired stereoselective reaction, the auxiliary can be cleaved and potentially recycled. conicet.gov.ar

ApplicationMechanism/RolePotential Product from this compoundReference
OrganocatalysisForms chiral ureas/thioureas that act as H-bond donors to activate substrates enantioselectively.Chiral urea ligands for asymmetric Michael additions or Friedel-Crafts reactions. nih.govrsc.orgdigitellinc.com
Chiral LigandsIncorporated into larger ligand structures for transition metal catalysis.Component of a phosphine-urea ligand for asymmetric hydrogenation. pnas.org
Chiral AuxiliaryTemporarily attaches to a substrate to direct stereoselective reactions.Directs Diels-Alder or aldol (B89426) reactions of an attached acyl group. sigmaaldrich.comconicet.gov.ar
Chiral Derivatizing AgentReacts with a racemic mixture to form diastereomers that can be separated or quantified.Forms diastereomeric carbamates with racemic alcohols for ee determination by NMR or HPLC. researchgate.net

Diastereoselective Transformations and Stereochemical Control

Stereochemical control is the ability to selectively produce a desired stereoisomer in a chemical reaction. fiveable.me When a molecule already containing a chiral center, such as (R)- or (S)-(2-Isocyanatopropyl)benzene, undergoes a reaction that creates a new stereocenter, the existing chirality can influence the stereochemical outcome of the new center. This results in the formation of diastereomers in unequal amounts, a process known as diastereoselective transformation.

The isocyanate group of this compound is highly reactive towards nucleophiles like alcohols and amines. In a reaction with a chiral nucleophile, the existing stereocenter in the isocyanate and the stereocenter in the nucleophile will both influence the transition state, leading to what is known as double stereodifferentiation.

Furthermore, the chiral 2-isocyanatopropyl moiety can direct reactions at other parts of the molecule. For example, if the phenyl group were to be functionalized, the chiral center could induce facial selectivity, directing an incoming reagent to one face of the aromatic ring over the other. This principle is fundamental in achieving stereochemical control in complex molecule synthesis. fiveable.meslideshare.net Research on related systems, such as the diastereoselective hetero-Diels–Alder reactions of chiral 2-alkenyldihydrooxazoles with isocyanates, demonstrates that chiral isocyanates can participate in reactions with complete diastereocontrol. rsc.org Similarly, stereoselective amination of chiral benzylic ethers using chlorosulfonyl isocyanate shows that the stereochemistry of benzylic centers is a key determinant in directing reactions. nih.govresearchgate.netacs.org These examples underscore the potential for this compound to be a valuable tool for controlling stereochemistry in organic transformations.

Reactivity and Reaction Mechanisms of 2 Isocyanatopropyl Benzene

Nucleophilic Addition Reactions of the Isocyanate Group

The core reactivity of (2-isocyanatopropyl)benzene lies in the susceptibility of its isocyanate group to nucleophilic attack. The cumulative double bonds in the -N=C=O functional group result in an electron-deficient carbon atom, making it a prime target for various nucleophiles. libretexts.org These reactions are fundamental to the formation of many commercially significant materials.

The reaction between this compound and compounds containing hydroxyl (-OH) groups, such as alcohols and polyols, yields urethanes (also known as carbamates). This reaction is a cornerstone of polyurethane chemistry. qucosa.denih.gov The general mechanism involves the nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic carbon of the isocyanate group.

The reaction can proceed with or without a catalyst, although catalysts are often employed in industrial processes to enhance the reaction rate. qucosa.de The kinetics of urethane (B1682113) formation can be influenced by factors such as the solvent, temperature, and the steric and electronic nature of both the isocyanate and the alcohol. nih.gov For instance, the reaction of phenyl isocyanate with alcohols has been shown to be a second-order reaction, with the rate being influenced by the concentrations of both reactants. researchgate.net

Table 1: Examples of Urethane Formation Reactions

Reactant 1Reactant 2 (Hydroxyl-Containing)Product
This compoundMethanolMethyl (2-phenylpropyl)carbamate
This compoundPolyethylene glycolPolyurethane

This table provides illustrative examples of urethane formation.

When this compound reacts with primary or secondary amines, it forms substituted ureas. This reaction is generally very rapid and typically does not require a catalyst. commonorganicchemistry.com The nitrogen atom of the amine acts as a potent nucleophile, readily attacking the isocyanate carbon.

This reaction is highly efficient for creating urea (B33335) linkages and is utilized in the synthesis of polyureas and other urea-containing compounds. commonorganicchemistry.comresearchgate.net The reaction of an isocyanate with an amine is a key step in the formation of poly(urea-urethane) materials. qucosa.de

Table 2: Examples of Urea Formation Reactions

Reactant 1Reactant 2 (Amine-Containing)Product
This compoundAniline1-(2-phenylpropyl)-3-phenylurea
This compoundDiethylamine1,1-diethyl-3-(2-phenylpropyl)urea

This table provides illustrative examples of urea formation.

This compound can also react with other compounds containing active hydrogen atoms, such as carboxylic acids and water. The reaction with carboxylic acids initially forms an unstable mixed anhydride, which can then decompose through various pathways. One common outcome is the formation of an amide and carbon dioxide. researchgate.netutwente.nl

The reaction with water is also a significant process. The initial addition of water to the isocyanate group forms an unstable carbamic acid, which readily decarboxylates to yield a primary amine and carbon dioxide. researchgate.netutwente.nl This newly formed amine can then react with another molecule of this compound to form a disubstituted urea. This reaction is fundamental to the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. qucosa.de

Cycloaddition Reactions and Heterocycle Formation

The isocyanate group of this compound can participate in cycloaddition reactions. These reactions involve the concerted or stepwise formation of a cyclic compound. For instance, [2+2] cycloadditions can occur with alkenes and ketenes to form four-membered rings. libretexts.org The Dötz reaction, a formal [3+2+1] cycloaddition, can lead to the formation of benzene (B151609) rings. wikipedia.org

The formation of heterocyclic compounds is also possible through various reaction pathways. For example, the reaction of isocyanates can be a key step in synthesizing nitrogen-containing heterocycles. nih.gov

Self-Addition and Oligomerization Pathways

Under certain conditions, particularly in the presence of specific catalysts, this compound can undergo self-addition or oligomerization. The most common form of self-addition is trimerization, where three isocyanate molecules react to form a stable six-membered isocyanurate ring. utwente.nlgoogle.com This process is often used to create cross-linked polyisocyanurate networks, which exhibit enhanced thermal stability.

Dimerization to form a four-membered uretidinedione ring can also occur, though it is generally less favored than trimerization. These oligomerization reactions can lead to the formation of prepolymers or cross-linked materials with tailored properties. google.com

Influence of Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The reactivity of this compound is significantly influenced by both steric and electronic factors. The presence of the propyl group attached to the isocyanate introduces some steric hindrance, which can affect the rate of reaction compared to less hindered isocyanates. mdpi.com

Electronically, the benzene ring can influence the electrophilicity of the isocyanate carbon. The nature of substituents on the benzene ring can either enhance or diminish its reactivity. Electron-withdrawing groups on the aromatic ring can increase the rate of nucleophilic attack on the isocyanate group. libretexts.org Conversely, electron-donating groups can decrease the reactivity. These electronic effects play a crucial role in controlling the kinetics and thermodynamics of the reactions involving this compound. fishersci.ca

Catalysis in 2 Isocyanatopropyl Benzene Transformations

Design and Evaluation of Catalytic Systems for Isocyanate Reactions

The design of effective catalytic systems for reactions involving isocyanates like (2-Isocyanatopropyl)benzene is a dynamic area of research. The goal is to develop catalysts that are not only highly active but also selective, stable, and, increasingly, sustainable. Catalysts for isocyanate reactions are broadly categorized into two groups: those for polymerization and those for reactions with active hydrogen-containing compounds (e.g., alcohols, amines, water). tandfonline.com

Key considerations in catalyst design include:

Activity: The catalyst must accelerate the desired reaction to a practical rate. For instance, borane (B79455) Lewis acids have been shown to be highly active for the amidation of indoles with isocyanates. cardiff.ac.uk

Selectivity: This is often the most significant challenge. A catalyst must direct the reaction towards a single desired product, avoiding side reactions such as dimerization, trimerization, or reaction with other functional groups present in the molecule. tandfonline.comresearchgate.net For example, zirconium chelates have been found to selectively catalyze the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com

Stability and Lability: The catalyst's coordination sphere can be designed to be stable or labile to enhance performance. For example, the lability in certain main group metal catalysts can be exploited to create a dynamic coordination environment that improves catalytic activity in isocyanate trimerization. rsc.org

Mechanism: Understanding the reaction mechanism is crucial for rational catalyst design. By elucidating the catalytic cycle, researchers can modify the catalyst structure to stabilize key intermediates or transition states, thereby improving efficiency and selectivity. rsc.orgsioc-journal.cn

Evaluation of these catalytic systems often involves kinetic studies, product analysis using techniques like FT-IR and NMR spectroscopy, and computational studies (e.g., DFT) to probe reaction mechanisms. cardiff.ac.ukresearchgate.net

Table 1: Evaluation Parameters for Catalytic Systems in Isocyanate Reactions

Parameter Description Example Application Citation
Activity Rate of conversion of the isocyanate substrate. Use of borane Lewis acids for rapid N-carboxamidation of indoles with isocyanates. cardiff.ac.uk
Selectivity Preferential formation of one product over others (e.g., urethane (B1682113) vs. urea). Zirconium chelates showing preference for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com
Product Yield The amount of desired product obtained relative to the theoretical maximum. Pd-catalyzed reactions of vinyl cyclic carbamates and isocyanates achieving yields of up to 95%. sioc-journal.cn
Turnover Number (TON) The number of substrate molecules converted per molecule of catalyst. High TONs reported for copper-catalyzed cycloaddition reactions. researchgate.net
Turnover Frequency (TOF) The turnover number per unit time. High TOFs achieved in copper-catalyzed cycloaddition reactions, indicating high catalyst efficiency. researchgate.net
Stereoselectivity Preferential formation of one stereoisomer over another. Rhodium-catalyzed asymmetric cycloadditions of alkenyl isocyanates. nih.gov

Metal-Catalyzed Processes and Ligand Design for Specific Selectivity

Metal-based catalysts are widely used to promote various transformations of isocyanates. The metal center, in conjunction with specifically designed ligands, can activate the isocyanate group or the co-reactant, steering the reaction toward a desired outcome.

Palladium (Pd) catalysts are notable for their ability to facilitate cross-coupling and annulation reactions. The choice of ligand is critical for controlling the reaction pathway. For instance, in the reaction of vinyl cyclic carbamates with isocyanates, using a phosphoramidite (B1245037) monodentate ligand leads to the formation of linear ureas, while switching to a bidentate biphosphine ligand diverts the reaction to produce cyclic ureas. sioc-journal.cn This ligand-switched selectivity highlights the power of ligand design in dictating the final product structure. sioc-journal.cn

Aluminum (Al) complexes have been developed as highly active and selective catalysts for the trimerization of isocyanates to form isocyanurates. rsc.org The design of an aluminum complex with a hemi-labile pyridyl donor in the ligand framework was shown to be crucial for high catalytic performance. This dynamic coordination environment facilitates the reaction steps, leading to selective cyclotrimer formation under mild conditions. rsc.org

Other metals like rhodium, iron, and zirconium also play important roles. wernerblank.comnih.govmdpi.com Rhodium catalysts, particularly with chiral ligands like GUIPHOS, have been employed in asymmetric [2+2+2] cycloadditions involving isocyanates. nih.gov Zirconium and manganese complexes with mixed ligands are explored for their high selectivity in the isocyanate-hydroxyl reaction, which is crucial in polyurethane chemistry. researchgate.netwernerblank.com The ligand structure can be modified to tune the electronic properties and steric environment of the metal center, thereby controlling its catalytic activity and selectivity. researchgate.net

Table 2: Metal Catalysts in Isocyanate Transformations

Metal Catalyst System Ligand Type Transformation of Isocyanate Selectivity Control Citation
Palladium (Pd) Phosphoramidite (monodentate) Dienylation with vinyl carbamates Formation of linear (E)-1,3-diene-substituted ureas. sioc-journal.cn
Palladium (Pd) Biphosphine (bidentate) Annulation with vinyl carbamates Formation of cyclic vinyl-substituted ureas. sioc-journal.cn
Aluminum (Al) Pyridyl-bisiminophenolate Trimerization Selective formation of isocyanurates. rsc.org
Rhodium (Rh) GUIPHOS (chiral phosphine) Asymmetric [2+2+2] Cycloaddition High enantioselectivity for vinylogous amide adducts. nih.gov
Manganese (Mn) Acetylacetone and Maleate Reaction with hydroxyl groups High selectivity for urethane over urea (B33335) formation in aqueous systems. researchgate.net
Zirconium (Zr) Chelating dionates Reaction with hydroxyl groups Selective catalysis of the isocyanate-hydroxyl reaction over the water reaction. wernerblank.com
Boron (B) Tris(pentafluorophenyl)borane N-carboxamidation of indoles Regio- and chemo-selective amidation. cardiff.ac.uk

Organocatalysis and Biocatalysis Approaches in Isocyanate Chemistry

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems, avoiding issues of metal toxicity and cost. rsc.orgsioc-journal.cn For isocyanate reactions, various organocatalysts have been developed.

Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are classic catalysts for the reaction between isocyanates and alcohols to form urethanes. researchgate.netrsc.org More recently, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be highly effective catalysts, for instance, in the thiol-isocyanate reaction to form thiourethanes. acs.org

Furthermore, innovative organocatalytic systems are being developed for reactions like isocyanate cyclotrimerization. Anions such as tetra-butylammonium phthalimide-N-oxyl or tetra-ethylammonium 2-(carbamoyl) benzoate (B1203000) have been used under mild, solvent-free conditions to produce isocyanurates, offering an industrially viable route. rsc.org The field of organocatalysis is continuously expanding, with bifunctional catalysts, such as those derived from Cinchona alkaloids, offering unique activation modes through simultaneous Brønsted base and hydrogen-bond donor functionalities. mdpi.com

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a growing field in green chemistry. However, its application in isocyanate chemistry is less developed compared to metal- and organocatalysis. The high reactivity and potential toxicity of isocyanates to biological systems present significant challenges. Research in this area is focused on identifying or engineering robust enzymes capable of handling these reactive substrates for transformations like hydrolysis or addition reactions under mild, aqueous conditions.

Table 3: Organocatalysts for Isocyanate Reactions

Organocatalyst Catalyst Type Transformation of Isocyanate Key Features Citation
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Amidine Base Thiol-isocyanate addition Highly effective, rapid reaction at low catalyst loading. acs.org
1,4-Diazabicyclo[2.2.2]octane (DABCO) Tertiary Amine Alcohol-isocyanate addition (urethane formation) Classic, widely used catalyst for polyurethane synthesis. rsc.org
Tetra-ethylammonium 2-(carbamoyl) benzoate Anionic Species Cyclotrimerization (isocyanurate formation) Operates under mild, solvent-free conditions. rsc.org
Cinchona Alkaloids Bifunctional Base/H-bond Donor Various asymmetric syntheses Potential for high enantiocontrol through dual activation. mdpi.com

Mechanistic Investigations of Catalytic Cycles and Active Species

Understanding the reaction mechanism is fundamental to optimizing catalytic processes and designing new, more efficient catalysts. For isocyanate transformations, mechanistic studies often reveal a series of coordination and insertion steps.

In many metal-catalyzed reactions, the proposed mechanism involves the initial coordination of one or both reactants to the metal center. For example, in the aluminum-catalyzed trimerization of isocyanates, the catalytic cycle is thought to proceed via a repeated coordination-insertion mechanism. rsc.org An isocyanate molecule coordinates to the aluminum center, followed by a 1,2-migratory insertion. The growing chain remains attached to the metal until the cyclic trimer is released, regenerating the active catalyst. rsc.org

In palladium-catalyzed reactions, the formation of a π-allyl-Pd intermediate is often a key step. sioc-journal.cn The subsequent reaction pathway, such as β-hydride elimination or N-allylic alkylation, is controlled by the nature of the ligand, leading to different product outcomes. sioc-journal.cn Similarly, for zirconium-catalyzed urethane formation, an insertion mechanism is proposed where the catalyst activates the hydroxyl groups. wernerblank.com

In base-catalyzed reactions, two general mechanisms are often considered: a concerted termolecular mechanism, typical for tertiary amines, and a stepwise anionic mechanism. rsc.org In the latter, the base deprotonates the nucleophile (e.g., an alcohol) to form a more reactive anion, which then attacks the isocyanate. The choice of catalyst can determine which mechanism prevails, thereby influencing the relative rates of competing reactions like urethane, allophanate, and isocyanurate formation. rsc.org DFT studies are increasingly used to complement experimental work, providing detailed energy profiles of reaction pathways and structures of transient intermediates. cardiff.ac.uk

Table 4: Mechanistic Aspects of Isocyanate Catalysis

Catalytic System Proposed Mechanism Type Key Active Species / Intermediate Method of Investigation Citation
Aluminum-Salpy Coordination-Insertion 5-coordinate Al-isocyanate adduct DFT calculations, experimental kinetics rsc.org
Palladium-Phosphine Allylic Substitution π-allyl-Pd species Mechanistic experiments, literature precedent sioc-journal.cn
Zirconium-Chelate Insertion Mechanism Activated hydroxyl-catalyst complex Kinetic studies, formulation experiments wernerblank.com
Boron Lewis Acid Lewis Acid Catalysis Indole-BCl₃ adduct DFT calculations, crystal structure analysis cardiff.ac.uk
Tertiary Amine (Base) Concerted or Stepwise Anionic Catalyst-isocyanate complex or alcoholate anion Kinetic studies rsc.org

Macromolecular Chemistry and Advanced Materials Derived from 2 Isocyanatopropyl Benzene

Role as a Monomer in Specific Polymerization Processes

There is a notable absence of scientific literature detailing the use of (2-Isocyanatopropyl)benzene as a monomer in specific polymerization processes. As a monofunctional isocyanate, it would primarily act as a chain-terminating agent rather than a monomer for building polymer chains.

In contrast, its difunctional analogue, 1,3-bisthis compound (m-TMXDI) , is utilized in the synthesis of polyurethanes and polyurethane acrylates. acs.orgresearchgate.netgoogle.comresearchgate.netresearchgate.net For instance, polyurethane and polyurethane acrylate (B77674) networks have been synthesized using m-TMXDI in combination with polyols like hydroxyl-terminated polycaprolactone (B3415563) (PCL) and chain extenders or crosslinkers such as trimethylolpropane (B17298) (TMP) or hydroxyethyl (B10761427) methacrylate (B99206) (HEMA). acs.orgresearchgate.netresearchgate.netresearchgate.net These reactions lead to the formation of crosslinked polymer networks with applications in coatings and other materials. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Aqueous polyurethane dispersions have also been prepared using m-dithis compound with various polycarbonatediols and carboxylic diols. researchgate.netrug.nlresearchgate.netmdpi.comnih.govmdpi.com

A patent for the direct synthesis of nitrogen-containing polymers through living cationic polymerization mentions "1,2-bisthis compound" as a chemical compound but does not provide specific examples of its use as a monomer in this process. google.comgoogle.com

Functionalization and Modification of Existing Polymeric Architectures

No specific research articles or patents were found that describe the use of this compound for the functionalization or modification of existing polymeric architectures. The isocyanate group is highly reactive towards nucleophiles like hydroxyl, amine, and thiol groups, which are often present in polymer backbones or as end-groups. In principle, this compound could be used to introduce a phenylpropyl group onto a polymer, but no such applications have been documented in the reviewed literature.

Chain Termination and Molecular Weight Control in Polymer Systems

As a monofunctional isocyanate, this compound is theoretically capable of acting as a chain-terminating agent in polymerization reactions that proceed through reactive species that can react with an isocyanate, such as in certain types of polycondensation or living polymerizations. This would allow for the control of polymer molecular weight by regulating the amount of the monofunctional isocyanate added. However, no specific studies demonstrating this application for this compound have been identified in the available literature. A patent related to the synthesis of nitrogen-containing polymers mentions the use of regulators or chain terminating agents in polymerization, but does not specifically name this compound in this role. google.com

Design of Polymer Conjugates and Hybrid Materials

There is no direct evidence in the scientific literature of this compound being used in the design of polymer conjugates or hybrid materials. The synthesis of such materials typically involves the reaction of a functional polymer with a small molecule or another polymer. While the isocyanate group of this compound could potentially be used for conjugation, no examples of this have been reported.

Research in this area often involves di-isocyanates for creating linked structures. For example, a patent describes the preparation of a bivalent compound where two ligand-containing molecules are connected using linkers, and 1,3-bisthis compound is used as a linker. google.com

Dynamic Covalent Networks and Reversible Polymer Chemistry Based on Isocyanate Linkages

The development of dynamic covalent networks and reversible polymer chemistry often relies on the formation of reversible covalent bonds. While isocyanate chemistry can be used to form linkages like urethanes and ureas, their reversibility typically requires specific catalysts or conditions, or the incorporation of sterically hindered groups to facilitate dynamic exchange.

No research was found that specifically employs this compound in the context of dynamic covalent networks or reversible polymer chemistry. The existing literature on this topic tends to focus on di- or multifunctional isocyanates to create crosslinked networks. For instance, a study on novel waterborne polyurethane films mentions the potential for a reversible phenol-carbamate network, but does not involve this compound. dntb.gov.ua

Theoretical and Computational Studies of 2 Isocyanatopropyl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of the isocyanate group and its influence on the aromatic ring in molecules like (2-isocyanatopropyl)benzene. The isocyanate functional group (-N=C=O) is a heterocumulene, characterized by two adjacent double bonds. utwente.nl The high electronegativity of the oxygen and nitrogen atoms renders the central carbon atom electrophilic, a key factor in its reactivity. utwente.nl

Studies on the electronic structure of benzene (B151609) itself provide a foundational understanding of the aromatic core. nih.govarxiv.org Advanced methods like Complete Active Space Configuration Interaction (CAS-CI) have been used to explore electron correlation in the benzene ring, showing that opposing spins tend to occupy alternate Kekulé structures. nih.gov In aromatic isocyanates, the electronic structure is a complex interplay between the substituent and the ring. The isocyanate group generally acts as an electron-withdrawing group through a positive mesomeric effect, which influences the reactivity of the aromatic ring. acs.org

Computational investigations into the gas-phase reactions of aromatic isocyanates, such as the reaction with the hydroxyl (OH) radical, utilize high-level quantum chemistry methods like CCSD(T) and Density Functional Theory (DFT) with functionals such as M06-2X. acs.orgnih.govresearchgate.net For p-tolyl-isocyanate, chosen as a proxy for larger aromatic diisocyanates, calculations show that OH attack on the isocyanate group is a minor pathway compared to addition to the aromatic ring. acs.orgnih.gov The presence of alkyl substituents, such as the propyl group in this compound, would introduce additional reaction pathways, notably hydrogen abstraction from the alkyl chain. nih.govresearchgate.net

Table 1: Computational Methods for Electronic Structure and Reactivity of Isocyanates

Method Application Proxy Compound Example Key Findings Citations
CCSD(T) High-accuracy calculation of reaction pathways and energies. p-Tolyl-isocyanate OH addition to the aromatic ring is the dominant reaction pathway over attack at the NCO group. acs.orgnih.gov
DFT (M06-2X) Geometry optimization and calculation of transition states. Phenyl isocyanate, p-Tolyl-isocyanate Used as the basis for Transition State Theory (TST) calculations to determine reaction rates. acs.orgnih.gov
CAS-CI Analysis of electron correlation in aromatic systems. Benzene Reveals detailed insights into spin localization and the superposition of Kekulé structures. nih.gov
PM3 Semi-empirical method for modeling reaction rates. Phenyl isocyanate Can predict reaction rates when calibrated with experimental data for reactions with acids. acs.org

Molecular Dynamics Simulations of Isocyanate-Containing Systems and Their Interactions

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for investigating the macroscopic properties of isocyanate-containing systems based on their molecular structure. nsf.govnih.gov These simulations are crucial for understanding phase behavior, thermodynamic properties, and intermolecular interactions, which are difficult to probe experimentally. nsf.gov However, the accuracy of such simulations is highly dependent on the quality of the force field used to describe the system's interactions. nih.gov

The development of accurate atomistic models and force fields for isocyanates has been a significant area of research, as a lack of reliable parametrizations has historically limited simulation studies. mdpi.comnih.gov To address this, specific force fields have been developed. For instance, a united-atom force field based on the Transferable Potentials for Phase Equilibria (TraPPE) has been proposed to model the vapor-liquid phase behavior of linear mono-isocyanates. nsf.govnih.gov This TraPPE-based model showed excellent performance in reproducing phase equilibria and was demonstrated to outperform the all-atom GAFF-IC force field in many cases. nsf.govnih.gov

Using these validated force fields, MD simulations can be employed to:

Model vapor-liquid equilibrium and predict critical properties. nsf.govnih.gov

Estimate thermodynamic data, such as vapor pressures, for isocyanates where experimental data is lacking. nih.gov

Investigate the complex interplay between chemical composition, local structure, and physical properties of isocyanate-based materials. mdpi.com

Simulate the interaction of isocyanates with other molecules or surfaces, such as the grafting of isocyanate-functionalized polymers. nih.gov

For this compound, these simulation techniques could predict its phase behavior, viscosity, and interactions in mixtures, providing valuable data for process design and material applications. nsf.govmdpi.com

Modeling of Reaction Pathways and Transition States

Computational modeling is essential for elucidating the detailed mechanisms of chemical reactions involving isocyanates, including identifying intermediates and transition states. mdpi.com Transition State Theory (TST) combined with high-level quantum chemical calculations provides a framework for predicting reaction kinetics from first principles. acs.orgnih.gov

A key area of study is the atmospheric chemistry of aromatic isocyanates. For example, the reaction of p-tolyl-isocyanate with the OH radical was modeled extensively to understand its atmospheric fate. acs.orgnih.govresearchgate.net The calculations identified multiple reaction channels, including OH addition to various positions on the aromatic ring and hydrogen abstraction from the methyl group. The main initial reaction was found to be OH addition at the ortho-position relative to the NCO group. acs.orgnih.gov This site-selective reactivity was rationalized by the competing electronic effects of the NCO and methyl groups. acs.org For this compound, a similar analysis would be necessary, with the added complexity of hydrogen abstraction from the secondary carbon on the propyl chain.

Table 2: Calculated Branching Fractions for the Reaction of p-Tolyl-isocyanate + OH at 298 K

Reaction Channel Position Relative to NCO Branching Fraction (%) Citation
OH Ring Addition ortho 53.2 nih.gov
meta 24.5 nih.gov
para 10.5 nih.gov
ipso 2.3 nih.gov
H Abstraction Methyl Group 9.6 nih.gov

Furthermore, computational fluid dynamics (CFD) has been used to model reactor conditions for isocyanate synthesis, such as the thermal decomposition of carbamates. mdpi.comresearchgate.net These models can simulate temperature profiles and reactant concentrations within a reactor, helping to optimize industrial processes. researchgate.net Semi-empirical methods like PM3 have also been applied to model the reaction of phenyl isocyanate with carboxylic acids, successfully distinguishing between several possible atomistic transition state mechanisms. acs.org

Prediction of Stereochemical Outcomes and Enantioselectivity

This compound is a chiral molecule, possessing a stereocenter at the carbon atom bearing the isocyanate group. This chirality makes the prediction of stereochemical outcomes in its reactions particularly important. Computational chemistry offers powerful tools to understand and predict enantioselectivity, especially in reactions involving chiral catalysts. cam.ac.uk

The development of enantioselective reactions for isocyanates is an active area of research. For instance, nickel-catalyzed enantioselective [2+2+2] cycloaddition reactions of isocyanates and allenes have been developed to produce chiral dihydropyrimidine-2,4-diones. acs.org Similarly, organocatalytic methods have been designed for the enantioselective synthesis of chiral cyclic ureas from allylic amines and an isocyanate. nih.gov

Computational studies are critical in these contexts for several reasons:

Understanding Catalyst Performance: Methods can relate computationally derived catalyst parameters to experimentally observed enantioselectivity. cam.ac.uk This helps in identifying the key features of a catalyst, such as steric bulk, that are crucial for enantioinduction. cam.ac.uk

Elucidating Reaction Mechanisms: For complex catalytic cycles, computational analysis can clarify the origin of stereoselectivity. In a Ni(II)-diamine-catalyzed Michael reaction, computational models explained how facial selectivity switching occurs based on the coordination structure of the nickel complex and the activation mode of the substrate. acs.org

Designing New Catalysts and Substrates: Mechanistic insights gained from computations can guide the design of new catalysts or modifications to substrates to improve enantioselectivity. cam.ac.uk

For a reaction involving chiral this compound, computational models could predict which enantiomer reacts faster or which diastereomeric product is favored, providing invaluable guidance for the synthesis of enantiomerically pure materials.

Advanced Analytical and Spectroscopic Characterization in Synthetic and Mechanistic Studies

Spectroscopic Techniques for Reaction Monitoring and Pathway Elucidation (e.g., FTIR, NMR)

Spectroscopic methods provide real-time and post-synthesis insights into the chemical transformations involving (2-Isocyanatopropyl)benzene.

Fourier Transform Infrared (FTIR) Spectroscopy is a primary tool for monitoring polymerization reactions involving isocyanates. The isocyanate functional group (-N=C=O) exhibits a strong and distinct absorption band around 2250-2270 cm⁻¹. The progress of a polymerization reaction, such as the formation of a polyurethane, can be tracked by observing the disappearance of this characteristic -NCO peak. scirp.orgresearchgate.netbch.roacs.org For instance, in the synthesis of polyurethane dispersions (PUDs) using m-TMXDI, the absence of the NCO band at 2270 cm⁻¹, coupled with the appearance of N-H stretching bands (around 3361-3382 cm⁻¹) and C=O stretching from the urethane (B1682113) linkage (around 1730 cm⁻¹), confirms the completion of the polymerization. scirp.orgresearchgate.net In situ FTIR can provide kinetic data, revealing how factors like catalyst type or temperature influence the reaction rate by monitoring the decay of the isocyanate band over time. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information about reactants, intermediates, and final products. thermofisher.com ¹H NMR and ¹³C NMR are used to confirm the chemical structure of monomers and the resulting polymers. researchgate.netacs.org For example, in the synthesis of polyurethane-imides, NMR analysis verifies the structure of the synthesized monomers. researchgate.net In mechanistic studies, NMR can help identify reaction intermediates. researchgate.net The chemical shifts of protons and carbons adjacent to the isocyanate group change significantly upon its conversion to a urethane or urea (B33335) linkage, providing a clear marker for reaction completion and structural confirmation. acs.org

Technique Key Observable Feature Application in this compound Chemistry Typical Wavenumber/Shift
FTIR Isocyanate (-NCO) stretching vibrationMonitoring the consumption of isocyanate during polymerization. scirp.orgacs.orgbath.ac.uk~2270 cm⁻¹ scirp.orgacs.org
FTIR Urethane N-H stretchingConfirmation of polyurethane formation. scirp.orgresearchgate.net~3360 cm⁻¹ scirp.orgresearchgate.net
FTIR Urethane C=O stretchingConfirmation of polyurethane formation. scirp.orgresearchgate.net~1730 cm⁻¹ scirp.orgresearchgate.net
¹H NMR Protons alpha to the isocyanate/urethane groupStructural elucidation of monomers and polymers. researchgate.netacs.orgVaries based on structure
¹³C NMR Carbon of the isocyanate/urethane groupStructural confirmation and mechanistic studies. researchgate.netresearchgate.netVaries based on structure

Chromatographic Methods for Product Purity and Macromolecular Weight Distribution (e.g., GPC, SEC)

Chromatographic techniques are essential for assessing the purity of synthesized products and, crucially for polymers, determining their molecular weight characteristics.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC) , is the foremost technique for characterizing the molecular weight distribution of polymers. lcms.czchromatographyonline.com This method separates molecules based on their hydrodynamic volume in solution. For polymers synthesized from this compound derivatives, GPC/SEC provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netresearchgate.netpolyanalytik.com The PDI is a measure of the breadth of the molecular weight distribution, a key parameter influencing the physical and mechanical properties of the final material. lcms.cz For example, in the synthesis of hyperbranched polyurethanes, GPC is used to determine molecular weights, which can range from 1.5 x 10⁴ to 1.2 x 10⁶ g/mol . researchgate.net Similarly, in studies of siloxane-urethaneureas based on m-TMXDI, GPC measurements have been used to determine the mean length of the prepolymers. researchgate.net

Parameter Description Significance in Polymer Characterization
Number-Average Molecular Weight (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Influences properties like colligative properties and end-group analysis. polyanalytik.com
Weight-Average Molecular Weight (Mw) An average that is more sensitive to larger molecules in the sample.Correlates with bulk properties such as strength, toughness, and melt viscosity. polyanalytik.com
Polydispersity Index (PDI) The ratio of Mw to Mn (Mw/Mn).A measure of the uniformity of the polymer chains. A PDI of 1.0 indicates all chains are of the same length. lcms.cz

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it invaluable for identifying reaction products and transient intermediates. rsc.orgnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is particularly useful for the characterization of large molecules like oligomers and polymers. nih.gov It can be employed to identify the structure of oligomers formed during the initial stages of polymerization and to detect reaction intermediates. researchgate.net In one study, MALDI-TOF MS was used to characterize carbodiimide (B86325) oligomers derived from m-TMXDI and to identify a key reaction intermediate, providing insight into the synthetic route. researchgate.net The spectra can sometimes show analyte-matrix adducts, which are ions of the target molecule combined with molecules of the matrix material used in the analysis. researchgate.netnih.gov

Electrospray Ionization (ESI-MS) is another "soft" ionization technique that can transfer ions from solution to the gas phase for analysis, allowing for the detection of charged intermediates in catalytic cycles or organocatalytic reactions. nih.gov This can be critical for piecing together complex reaction mechanisms that are difficult to probe by other means. rsc.org

Advanced Diffraction and Microscopy Techniques for Elucidating Macromolecular Assembly and Network Morphology

Once polymers are synthesized, their performance is dictated by their solid-state structure, from the arrangement of individual chains to the larger-scale morphology.

X-ray Diffraction (XRD) , including Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS), provides information on the crystalline structure and phase separation in polymeric materials. acs.org In studies of siloxane-urethaneureas made with m-TMXDI, WAXS and SAXS analyses revealed a distinct phase separation between the TMXDI-based hard segments and the siloxane-rich soft segments. researchgate.net WAXS patterns can show broad amorphous halos, indicating a lack of long-range crystalline order, or distinct diffraction peaks if crystalline domains are present. researchgate.netresearchgate.net SAXS, on the other hand, probes larger length scales and is used to determine the size and spacing of these phase-separated domains, postulating, for instance, a lamellar superstructure in certain TMXDI-based urethanes. researchgate.net

Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) , provides direct visualization of the polymer morphology. SEM is used to study the surface topography of polymer films and networks, while TEM allows for the investigation of the internal structure, such as the size and distribution of phase domains. researchgate.netlboro.ac.uk For interpenetrating polymer networks (IPNs) containing m-TMXDI, SEM and TEM have been used to reveal grossly phase-separated morphologies, with domain sizes ranging from 20 nm to several micrometers depending on the composition. researchgate.net These techniques are crucial for understanding how synthetic parameters influence the final material architecture and, consequently, its mechanical and thermal properties. lboro.ac.ukcnrs.fr

Technique Information Obtained Example Application for this compound-based Materials
WAXS Crystalline structure, chain packingInvestigating the arrangement of hard segments in TMXDI-based polyurethanes. researchgate.net
SAXS Size, shape, and spacing of phase-separated domainsDetermining the long period and lamellar thickness in segmented polyurethanes. researchgate.net
SEM Surface morphology, phase inversionVisualizing the surface of polyurethane/polystyrene IPNs. researchgate.netlboro.ac.uk
TEM Internal morphology, domain size and shapeCharacterizing the size of phase domains (20-300 nm) in IPNs. researchgate.netresearchgate.net

Q & A

Q. What are the established protocols for synthesizing (2-Isocyanatopropyl)benzene with high purity?

Methodological Answer: Synthesis typically involves the reaction of (2-aminopropyl)benzene with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Key steps include:

  • Controlled Temperature : Maintaining 0–5°C during isocyanate formation to minimize side reactions.
  • Solvent Selection : Use inert solvents like dichloromethane or toluene to avoid nucleophilic interference.
  • Purification : Distillation under reduced pressure (e.g., 50–60°C at 0.1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Purity Validation : Confirm via HPLC (>98% purity) and NMR to detect residual amines or solvents.
    Critical Considerations : Document reagent sources, solvent dryness, and reaction timelines to ensure reproducibility .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR : 1^1H NMR (CDCl3_3) should show signals for the isocyanate group (no direct proton) and aromatic/alkyl protons. Compare with reference data from PubChem or NIST Chemistry WebBook .
  • IR : Confirm the isocyanate (–NCO) stretch at ~2250–2270 cm1^{-1}.
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 175.1).
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic addition reactions?

Methodological Answer: Discrepancies often arise from variations in solvent polarity, temperature, or catalyst presence. To address this:

Systematic Replication : Repeat experiments under cited conditions (e.g., polar vs. nonpolar solvents) while controlling moisture levels.

Kinetic Analysis : Use in-situ IR or 13^{13}C NMR to track reaction progress and intermediate formation.

Comparative Studies : Cross-reference results with analogous isocyanates (e.g., phenyl isocyanate) to identify compound-specific behavior.

Meta-Analysis : Evaluate primary vs. secondary data sources for methodological biases, as highlighted in qualitative research frameworks .

Q. What strategies optimize the stability of this compound in long-term biochemical interaction studies?

Methodological Answer:

  • Storage : Store under argon at –20°C in amber vials to prevent hydrolysis.
  • Inert Atmospheres : Conduct experiments in gloveboxes or sealed systems with molecular sieves to adsorb moisture.
  • Stability Monitoring : Use periodic FTIR or titrimetric methods (e.g., dibutylamine back-titration) to quantify –NCO degradation.
  • Alternative Formulations : Explore pro-drug strategies (e.g., thiourea-protected derivatives) for aqueous applications .

Q. How can researchers design experiments to investigate the compound’s role in enzyme inhibition or receptor binding?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to predict binding sites, prioritizing cysteine or lysine residues (common isocyanate targets).
  • Kinetic Assays : Measure IC50_{50} values via fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC for proteases).
  • Competitive Binding Studies : Employ radiolabeled or fluorescent probes to quantify displacement effects.
  • Toxicological Profiling : Reference ATSDR/NTP/EPA frameworks to assess biomarker relevance (e.g., urinary metabolites) .

Data Management & Reproducibility

Q. What documentation standards ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Detailed Records : Include reagent CAS numbers, purity grades, and supplier lot numbers (avoiding unreliable vendors per guidelines).
  • Analytical Parameters : Specify instrument models, calibration methods, and spectral acquisition settings (e.g., NMR shim values).
  • Data Archiving : Use platforms like PubChem or institutional repositories to share raw spectra and chromatograms .

Q. How should researchers address conflicting spectral data from different databases?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data across PubChem, NIST WebBook, and peer-reviewed literature.
  • Ab Initio Calculations : Use computational tools (e.g., Gaussian) to simulate spectra and identify plausible assignments.
  • Peer Consultation : Engage in forums or collaborative networks to verify anomalies .

Q. Tables for Key Data Comparison

Parameter PubChem Data NIST WebBook
Boiling Point 220–221°C (extrapolated)Not reported
IR –NCO Stretch 2265 cm1^{-1}2250–2270 cm1^{-1} (range)
MS [M+H]+^+ 175.1175.1 (calculated)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-Isocyanatopropyl)benzene
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(2-Isocyanatopropyl)benzene

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